Ethyl 2-({3-cyano-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}amino)-3,3,3-trifluoro-2-[(4-fluorophenyl)formamido]propanoate
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Overview
Description
Ethyl 2-({3-cyano-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}amino)-3,3,3-trifluoro-2-[(4-fluorophenyl)formamido]propanoate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its unique structural features.
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 2-({3-cyano-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}amino)-3,3,3-trifluoro-2-[(4-fluorophenyl)formamido]propanoate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring can be replaced by other groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-({3-cyano-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}amino)-3,3,3-trifluoro-2-[(4-fluorophenyl)formamido]propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Ethyl 2-({3-cyano-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}amino)-3,3,3-trifluoro-2-[(4-fluorophenyl)formamido]propanoate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of this compound lies in its specific substituents and the combination of functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H21F4N3O3S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
ethyl 2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C22H21F4N3O3S/c1-2-32-20(31)21(22(24,25)26,28-18(30)13-8-10-14(23)11-9-13)29-19-16(12-27)15-6-4-3-5-7-17(15)33-19/h8-11,29H,2-7H2,1H3,(H,28,30) |
InChI Key |
QDBLIYMRTDKIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCCC2)C#N)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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